(-)-Neorautenol

Description

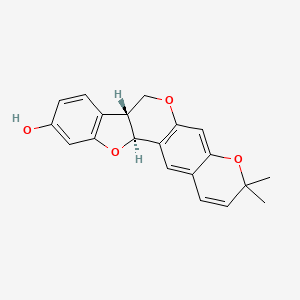

Structure

3D Structure

Properties

Molecular Formula |

C20H18O4 |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

(2S,10R)-17,17-dimethyl-3,12,16-trioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4(9),5,7,14,18,20-heptaen-6-ol |

InChI |

InChI=1S/C20H18O4/c1-20(2)6-5-11-7-14-17(9-16(11)24-20)22-10-15-13-4-3-12(21)8-18(13)23-19(14)15/h3-9,15,19,21H,10H2,1-2H3/t15-,19+/m0/s1 |

InChI Key |

OGFFMQWYZCTXCM-HNAYVOBHSA-N |

Isomeric SMILES |

CC1(C=CC2=CC3=C(C=C2O1)OC[C@@H]4[C@@H]3OC5=C4C=CC(=C5)O)C |

Canonical SMILES |

CC1(C=CC2=CC3=C(C=C2O1)OCC4C3OC5=C4C=CC(=C5)O)C |

Origin of Product |

United States |

Physical and Chemical Properties of Neorautenol

The physical and chemical properties of a compound are fundamental to its characterization and application in research. Below is a table summarizing the known properties of (-)-Neorautenol. It is important to note that while some properties are well-documented, specific values for melting point and optical rotation were not definitively available in the searched literature.

Biosynthesis of Neorautenol

The biosynthesis of (-)-Neorautenol follows the general pathway for isoflavonoids, which is a branch of the phenylpropanoid pathway. This complex series of enzymatic reactions begins with the amino acid L-phenylalanine. researchgate.net

The initial steps involve the conversion of L-phenylalanine to 4-coumaroyl-CoA. This intermediate is then combined with three molecules of malonyl-CoA by chalcone (B49325) synthase (CHS) to form a chalcone. A key branching point occurs here, where chalcone isomerase (CHI) typically converts the chalcone into a flavanone. However, for the synthesis of pterocarpans like this compound, the pathway proceeds through isoflavone (B191592) synthase (IFS), which catalyzes the migration of the aryl B-ring from C-2 to C-3 of the C-ring, forming a 2-hydroxyisoflavanone (B8725905). researchgate.net

Subsequent dehydration by isoflavone dehydratase (HID) yields an isoflavone, such as liquiritigenin (B1674857). nih.gov Further modifications, including hydroxylation, methylation, and prenylation, can occur. The final step in the formation of the pterocarpan (B192222) skeleton is a stereospecific reduction and cyclization of a 2'-hydroxyisoflavone intermediate, catalyzed by enzymes such as isoflavone reductase and vestitone (B1219705) reductase, leading to the characteristic tetracyclic structure of this compound.

Chemical Synthesis of Neorautenol

The chemical synthesis of pterocarpans, including (-)-Neorautenol, is an active area of research in organic chemistry. While the total synthesis of the racemic form, (±)-neorautenane, has been reported, the enantioselective synthesis of the naturally occurring this compound is a more complex challenge. nih.gov

Synthetic strategies often involve the construction of the key isoflavene intermediate, which can then be cyclized to form the pterocarpan (B192222) core. One reported approach to synthesizing analogs of this compound involves an intramolecular Wittig reaction to form the isoflavene. nih.gov The synthesis of related pterocarpans has also been achieved through methods such as the chemo-selective coupling of a benzodipyran and an o-chloromercuriophenol. nih.gov

The development of an efficient and stereocontrolled total synthesis of this compound remains a significant goal. Such a synthesis would not only provide access to larger quantities of the natural product for biological evaluation but also open up avenues for the creation of novel analogs with potentially enhanced therapeutic properties.

Chemical Synthesis and Derivatization Strategies for Neorautenol

Total Synthesis Approaches for (-)-Neorautenol and its Racemic Form

The total synthesis of pterocarpans, including neorautenol (B600611), presents a significant challenge due to the intricate fused ring system and multiple stereocenters. Research in this area has led to the development of several synthetic routes, often targeting the racemic form initially, with subsequent efforts toward enantioselective synthesis.

A notable approach to the synthesis of the pterocarpan (B192222) skeleton involves the chemoselective coupling of a benzodipyran with an o-chloromercuriophenol as a key step. This strategy was successfully utilized in the total synthesis of (±)-neorautenane, a structurally related pterocarpan. The synthesis commenced from a chromanone, which was converted to the required benzodipyran intermediate in four steps rsc.org. This methodology highlights a convergent approach where two key fragments are prepared separately before being coupled to form the core pterocarpan structure.

The synthesis of the pterocarpan ring system can also be achieved through the cyclization of isoflavonoid (B1168493) precursors. For instance, the reduction of isoflavones can yield isoflavanones, which can then undergo further transformations to form the pterocarpan skeleton. These biomimetic approaches mimic the proposed biosynthetic pathways of these natural products researchgate.net.

Key strategies in the total synthesis of pterocarpans often involve:

Construction of the chromane (B1220400) or chromene moiety.

Formation of the furan (B31954) ring through cyclization reactions.

Control of stereochemistry at the C6a and C11a positions.

| Synthetic Approach | Key Reaction | Starting Materials | Target | Reference |

| Convergent Synthesis | Chemoselective coupling | Chromanone, o-chloromercuriophenol | (±)-Neorautenane | rsc.org |

| Biomimetic Synthesis | Reductive cyclization | Isoflavones | Pterocarpan skeleton | researchgate.net |

Development of Synthetic Analogs and Derivatives

The synthesis of analogs and derivatives of this compound is a crucial area of research aimed at exploring structure-activity relationships (SAR) and developing compounds with improved biological profiles. Synthetic modifications can target various parts of the neorautenol molecule, including the aromatic rings and the pterocarpan core.

One study focused on the efficient synthesis of twenty-four analogs of neorautenol and the related compound shinpterocarpin. These included analogs with polar side chains and simplified structures. The modifications were introduced using established methods, which were adapted for the specific synthesis of these new compounds researchgate.netnih.gov. The development of these analogs allows for a systematic investigation of how different functional groups and structural features influence the biological activity of the parent compound.

The synthesis of derivatives is not limited to modifications of existing natural products but also includes the creation of entirely new structures that retain the core pterocarpan scaffold. This allows for the exploration of novel chemical space and the potential discovery of compounds with unique properties hokudai.ac.jp.

Methodological Advancements in Pterocarpan Synthesis

Continuous efforts to improve the efficiency and versatility of pterocarpan synthesis have led to several methodological advancements. These new methods often provide milder reaction conditions, higher yields, and broader substrate scope.

One of the significant advancements is the use of palladium-catalyzed reactions, such as the Heck oxyarylation, to construct the pterocarpan skeleton. This reaction allows for the formation of the key C-O bond and the furan ring in a single step from readily available starting materials researchgate.net. Variations of the Heck reaction have been explored to induce enantioselectivity in the synthesis of pterocarpans researchgate.net.

Another innovative approach involves the use of gold catalysis. A two-step process utilizing a gold catalyst has been proposed for the annulation of aldehydes and alkynes to form the pterocarpan skeleton. This methodology is applicable to the synthesis of both natural and non-natural pterocarpans rsc.org.

The synthesis of pterocarpans from chalcone (B49325) precursors is another well-established route. This method involves a series of transformations, including cyclization and reduction steps, to build the characteristic fused ring system of pterocarpans researchgate.net.

| Methodology | Key Features | Catalyst/Reagent | Reference |

| Heck Oxyarylation | C-O bond formation and cyclization | Palladium catalysts | researchgate.net |

| Gold-Catalyzed Annulation | Aldehyde and alkyne coupling | Gold catalysts | rsc.org |

| Chalcone-Based Synthesis | Stepwise ring construction | Various reagents for cyclization and reduction | researchgate.net |

Enantioselective Synthesis Considerations

Achieving control over the absolute stereochemistry of this compound is paramount, as different enantiomers of a chiral molecule often exhibit distinct biological activities hokudai.ac.jp. Enantioselective synthesis aims to produce a single enantiomer, which is a critical aspect of modern medicinal chemistry buchler-gmbh.com.

Several strategies have been developed for the enantioselective synthesis of chiral molecules, and these principles are applicable to the synthesis of this compound. One approach is the use of chiral catalysts in key synthetic steps. For example, asymmetric hydrogenation or transfer hydrogenation reactions can be employed to set the stereocenters of the pterocarpan core with high enantioselectivity researchgate.net. Ruthenium complexes, for instance, have been used for the asymmetric transfer hydrogenation of isoflavones to produce chiral isoflavanones, which are key intermediates in pterocarpan synthesis researchgate.net.

Another strategy involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed nih.gov. This method has been successfully used in the synthesis of various enantiopure natural products nih.gov.

Nature itself provides a blueprint for enantioselective synthesis through enzymes. Pterocarpan synthases are enzymes that stereospecifically convert chiral isoflavonoid precursors into either the (+) or (-) enantiomer of a pterocarpan nih.gov. These enzymes stabilize a quinone methide intermediate, which then undergoes an intramolecular cyclization to form the final product with high stereochemical fidelity nih.gov. Understanding these enzymatic mechanisms can inspire the design of new biomimetic catalysts for enantioselective pterocarpan synthesis.

The development of enantioselective methods is an active area of research, with the goal of providing efficient and practical routes to optically pure pterocarpans like this compound for further biological evaluation researchgate.netbuchler-gmbh.com.

Table of Compounds

Botanical Sources and Geographic Distribution

The distribution of (-)-neorautenol is largely concentrated within specific genera of the Fabaceae family, a vast and agriculturally significant family of flowering plants that includes trees, shrubs, and herbaceous plants. wikipedia.orghoytarboretum.org This family is widespread across the globe, and its members are known for producing a diverse array of secondary metabolites. wikipedia.org

The genus Neorautanenia is a key natural source of this compound. This small genus, belonging to the subtribe Glycininae, is native to southern and Tropical Africa. Taxonomical studies indicate the genus comprises two primary species, Neorautanenia mitis and Neorautanenia ficifolia. researchgate.net

This compound has been successfully isolated from the roots of Neorautanenia mitis (A. Rich.) Verdc. nih.gov This plant, a perennial herb growing from a large underground tuber, is found in the open grasslands and wooded areas of countries such as Botswana, Namibia, Mozambique, Zimbabwe, and South Africa. nih.govnih.gov In many African countries, the roots of N. mitis are utilized in traditional medicine. nih.gov Morphological studies have shown that Neorautanenia brachypus is a synonym for the highly variable N. mitis. researchgate.net

The genus Erythrina, comprising approximately 130 species of trees distributed throughout tropical and subtropical regions worldwide, is another significant source of this compound. nih.govmdpi.com These plants are often referred to as coral trees and are used in traditional medicine to address various ailments. nih.govnih.gov

Specifically, this compound has been isolated from the stem bark of Erythrina addisoniae Hutch. & Dalziel. nih.gov Research has also identified a related derivative, 8-methoxyneorautenol, in the root bark of Erythrina abyssinica. While not identical, the presence of this compound underscores the genus's capacity to synthesize the neorautenol (B600611) skeleton. Phytochemical screenings of other species, such as Erythrina senegalensis and Erythrina variegata, have revealed a rich profile of flavonoids and isoflavonoids, creating a chemical environment conducive to the presence of pterocarpans like this compound. researchgate.net

Table 1: Selected Botanical Sources of this compound

| Genus | Species | Plant Part | Geographic Distribution |

| Neorautanenia | N. mitis | Roots | Tropical and Southern Africa researchgate.netnih.gov |

| Erythrina | E. addisoniae | Stem Bark | Tropical Africa nih.gov |

While this compound is most prominently reported from the genera Neorautanenia and Erythrina, the broader Leguminosae (Fabaceae) family is renowned for its production of a vast array of isoflavonoids and pterocarpans. researchgate.net Genera such as Pachyrhizus and Dolichos are also known to be rich sources of structurally related compounds. nih.gov For instance, phytochemical investigations of Pachyrhizus erosus (yam bean) have identified numerous isoflavones, chalcones, and other flavonoids from its tubers and peels. nih.gov Similarly, studies on Dolichos biflorus have revealed the accumulation of pterocarpans like phaseollidin (B1679766) and isoflavonoids such as genistein (B1671435) and dalbergioidin. Although these specific studies did not report the isolation of this compound itself, the phytochemical profiles highlight a shared biosynthetic capacity for complex flavonoids across these related genera.

Co-occurrence with Structurally Related Pterocarpans and Isoflavonoids

This compound does not occur in isolation. Phytochemical analyses of its plant sources reveal its co-existence with a suite of other structurally related pterocarpans and isoflavonoids. This co-occurrence provides valuable insight into the biosynthetic pathways active within these plants.

In Erythrina addisoniae, this compound is found alongside several other prenylated pterocarpans. nih.gov This chemical relationship suggests a common biosynthetic origin from flavonoid precursors.

Table 2: Pterocarpans Co-isolated with this compound from Erythrina addisoniae

| Compound |

| Phaseollin |

| Isoneorautenol |

| Calopocarpin |

| Cristacarpin |

| Orientanol C |

| Source: nih.gov |

Similarly, analysis of Neorautanenia mitis roots yielded this compound along with a variety of other complex isoflavonoids, including rotenoids and other pterocarpans. nih.gov

Table 3: Selected Isoflavonoids Co-isolated with this compound from Neorautanenia mitis

| Compound | Class |

| Isoneorautenol | Pterocarpan (B192222) |

| (-)-2-Hydroxypterocarpin | Pterocarpan |

| Rotenone | Rotenoid |

| 12a-Hydroxyrotenone | Rotenoid |

| Dehydroneotenone | Rotenoid |

| Rautandiol A | Isoflavan |

| Rautandiol B | Isoflavan |

| Source: nih.gov |

The consistent co-isolation of this compound with these related molecules across different genera highlights the conserved nature of specific isoflavonoid (B1168493) biosynthetic pathways within the Leguminosae family.

Advanced Isolation Methodologies from Plant Extracts

The isolation of this compound from plant sources typically begins with the extraction of plant material, followed by a series of chromatographic purification steps. While specific advanced techniques for this compound are detailed in primary literature, general advanced methods employed in natural product isolation include:

Solvent Extraction: This foundational step involves using various solvents (e.g., hexane, chloroform, methanol) to extract compounds from dried plant material. The choice of solvent depends on the polarity of the target compound. Techniques like maceration, Soxhlet extraction, and reflux extraction are common nih.govphytojournal.comphytopharmajournal.com. More advanced methods may involve pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE), which can offer higher efficiency and shorter extraction times nih.gov.

Chromatographic Techniques: Following initial extraction, crude extracts are subjected to various chromatographic methods to separate and purify this compound. These often include:

Column Chromatography (CC): Utilizing stationary phases like silica (B1680970) gel or Sephadex, CC is a workhorse for separating compounds based on polarity or size.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is crucial for achieving high resolution and purifying compounds to homogeneity. Preparative HPLC is often employed for isolating significant quantities of pure compounds phytojournal.com.

Counter-Current Chromatography (CCC): This liquid-liquid partition chromatography technique avoids solid stationary phases, minimizing irreversible adsorption and degradation, making it suitable for isolating sensitive natural products.

Research has identified pterocarpan derivatives, including compounds related to neorautenol, from the stem bark and root bark of Erythrina species, such as Erythrina abyssinica and Erythrina addisoniae researchgate.net. The isolation process from these sources involves sequential extraction and purification steps, often culminating in the identification of pure compounds.

Spectroscopic Approaches for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (1D) and two-dimensional (2D) NMR experiments (e.g., ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC) are indispensable. ¹H NMR provides information on the number, type, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. 2D NMR experiments help establish the spatial relationships between atoms, allowing for the complete assignment of the molecular structure researchgate.netsciepub.com.

Mass Spectrometry (MS): MS determines the molecular weight of the compound and provides fragmentation patterns that offer clues about the structure. High-resolution mass spectrometry (HRMS) can accurately determine the elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the presence of specific functional groups based on their characteristic vibrational frequencies (e.g., hydroxyl, carbonyl, aromatic C-H bonds) sciepub.comchemrxiv.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can indicate the presence of conjugated systems and chromophores within the molecule researchgate.netsciepub.com.

Optical Rotation ([α]D) and Circular Dichroism (CD) Spectroscopy: These techniques are vital for characterizing chiral molecules like this compound, providing information about its optical activity and the spatial arrangement of its atoms researchgate.net.

The combination of these spectroscopic data allows for the unambiguous confirmation of this compound's structure, including the arrangement of its fused ring system and substituents.

Determination of Absolute Stereochemistry

Determining the absolute stereochemistry (the precise three-dimensional arrangement of atoms around chiral centers) is critical for understanding a molecule's biological activity. For this compound, which possesses chiral centers, this is achieved through several methods:

X-ray Crystallography: If suitable crystals of this compound or a derivative can be obtained, X-ray diffraction analysis can directly reveal the absolute configuration of the molecule nih.govusm.edu. This is considered the gold standard for stereochemical determination.

Modified Mosher's Method: This chemical derivatization technique involves reacting the chiral molecule with a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters or amides usm.edudntb.gov.ua. The resulting diastereomers can then be analyzed by NMR spectroscopy. Differences in the chemical shifts of specific protons or carbons in the diastereomers can be used to deduce the absolute configuration of the original chiral center usm.edu.

Comparison with Known Compounds: If this compound is structurally related to compounds whose absolute stereochemistry has already been established through reliable methods, its configuration can be inferred by comparing spectroscopic data (e.g., optical rotation, NMR spectra) or through chemical correlation.

Chiroptical Methods: Techniques like Circular Dichroism (CD) spectroscopy, especially when coupled with computational analysis (e.g., time-dependent density functional theory, TD-DFT), can be used to determine absolute configuration, particularly when combined with derivatization to enhance the chiroptical response rsc.org.

The specific method employed for determining the absolute stereochemistry of this compound would depend on the availability of suitable crystalline material or the success of chemical derivatization and spectroscopic analysis. For instance, research on related pterocarpan derivatives has utilized modified Mosher's method for absolute configuration determination dntb.gov.ua.

Position within Isoflavonoid Biosynthesis

This compound is a naturally occurring compound belonging to the pterocarpan class, which is a significant subclass within the broader family of isoflavonoids bohrium.comresearchgate.net. Isoflavonoids are secondary metabolites predominantly synthesized by plants in the Leguminosae family kegg.jprsc.org. The biosynthesis of isoflavonoids is intricately linked to the general phenylpropanoid pathway, branching into the flavonoid biosynthesis pathway kegg.jpfrontiersin.org. A key characteristic of isoflavonoids, distinguishing them from flavonoids, is their 3-phenylchroman skeleton, which arises from a 1,2-aryl migration during their formation rsc.orgfrontiersin.org. This metabolic route typically involves the conversion of flavonoid precursors into isoflavones, which then serve as substrates for subsequent enzymatic modifications and cyclizations to yield more complex isoflavonoid structures, including pterocarpans like this compound kegg.jpfrontiersin.org.

Precursor Metabolites and Enzymatic Transformations

The biosynthesis of isoflavonoids, including pterocarpans such as this compound, commences with common intermediates derived from the flavonoid pathway, notably naringenin (B18129) or liquiritigenin (B1674857) frontiersin.org. The pivotal enzymatic step that directs these precursors into the isoflavonoid metabolic route is catalyzed by Isoflavone (B191592) Synthase (IFS), an enzyme belonging to the cytochrome P450 family frontiersin.org. IFS facilitates the conversion of flavone (B191248) intermediates into 2-hydroxyisoflavanones. Following this, Isoflavone Dehydratase (HID) catalyzes the dehydration of these 2-hydroxyisoflavanones to form the fundamental isoflavone structures, such as daidzein (B1669772) and genistein frontiersin.org. Further metabolic diversification involves enzymes like O-methyltransferases (OMTs), which can introduce methyl groups onto hydroxyl moieties of the isoflavonoid skeleton. For example, 4′-O-methylation can occur at the 2-hydroxyisoflavanone (B8725905) stage, yielding methylated isoflavonoids like formononetin (B1673546) nih.gov. Formononetin is recognized as a precursor in the synthesis of other pterocarpanoid phytoalexins nih.gov. The formation of the pterocarpan skeleton, characteristic of this compound, involves subsequent cyclization reactions. These transformations may proceed via intermediates such as isoflavan-4-ol, which can be generated from isoflavones through processes like asymmetric transfer hydrogenation (ATH) cascades followed by acid-catalyzed cyclization researchgate.net.

Structure Activity Relationship Sar Studies of Neorautenol and Its Analogs

Identification of Key Structural Determinants for Specific Bioactivities

SAR studies aim to identify specific molecular features within (-)-Neorautenol that are essential for its observed bioactivities. Research on related compounds and analogs provides insights into these critical structural determinants. For instance, studies on analogs of related natural products have revealed that the presence of specific side chains can significantly enhance biological potency. In the context of anticancer activity, compounds featuring a dialkylaminoethyl-type side chain have demonstrated more promising activity compared to the parent compound, this compound, against certain cancer cell lines nih.gov. This suggests that modifications or additions to specific regions of the molecule, such as the side chains, can act as key determinants for improved efficacy. Furthermore, general SAR analyses of related natural products indicate a potential requirement for polar functionalities to enhance activity rsc.org. Investigations into truncated analogs of similar scaffolds have also highlighted the importance of varying different ring systems (e.g., A/B, C, D/E rings) and linker regions to understand their contribution to bioactivity researchgate.netresearchgate.net.

Elucidation of Pharmacophoric Requirements for Potency and Selectivity

The elucidation of pharmacophoric requirements is central to SAR studies, as it defines the essential three-dimensional arrangement of functional groups necessary for a molecule to interact with its biological target and elicit a response. While specific pharmacophore models for this compound are not extensively detailed in the provided literature, general principles from drug discovery highlight the types of features that contribute to potency and selectivity. Pharmacophores are typically characterized by features such as hydrogen-bond donors and acceptors, hydrophobic regions, and aromatic rings, which mediate specific interactions within a target's binding site mdpi.com. The precise spatial orientation and chemical nature of these features dictate a compound's affinity (potency) and its ability to selectively bind to a particular target over others nih.gov. Understanding these pharmacophoric elements allows medicinal chemists to design molecules that optimize these interactions, thereby enhancing desired biological effects while minimizing off-target activities.

Systematic Investigation of Chemical Modifications and their Effects

Systematic chemical modifications of the this compound scaffold are crucial for probing its SAR and optimizing its therapeutic potential. This involves synthesizing a series of analogs where specific parts of the molecule are altered, and then evaluating the biological activity of these new compounds. For example, researchers have synthesized numerous analogs, including those with modified side chains or simplified structures, to assess their anticancer properties nih.gov. The introduction of a dialkylaminoethyl-type side chain, as mentioned previously, was found to increase potency against lung and colon cancer lines nih.gov.

Other systematic modifications explored in related natural product SAR studies include:

Functional Group Alterations: Methylation, allylation, and prenylation of specific positions in related compounds have been investigated to understand their impact on bioactivity researchgate.net.

Ring System and Linker Variations: Studies on related scaffolds have involved truncating or modifying ring systems (A/B, C, D/E rings) and altering linker regions to identify critical structural components researchgate.netresearchgate.net.

Substitution Patterns: Specific substitutions on aromatic rings or other parts of the molecule can profoundly affect activity. For instance, in a series of benzimidazole-thioquinoline derivatives, a 4-bromobenzyl substitution resulted in significant potency, while ortho-bromine substitution was less effective, and the introduction of a 2-methyl group reduced activity compared to an unsubstituted analog nih.gov.

These systematic investigations provide valuable data on how specific chemical changes influence the biological profile of this compound analogs.

Data Table: Selected Analogs and Their Antitumor Activity

Future Directions and Emerging Research Frontiers

Advancements in Synthetic Chemistry for Enhanced Accessibility

The efficient and scalable synthesis of (-)-Neorautenol is crucial for its broader research and potential therapeutic applications. Current synthetic strategies often involve multi-step processes, such as those employing intramolecular Wittig reactions to form key isoflavene intermediates, followed by cyclization rsc.orgresearchgate.net. While these methods have enabled the synthesis of this compound and its analogs, there remains a need for more cost-effective and streamlined total synthesis routes vulcanchem.com. Future research should focus on developing novel synthetic methodologies that improve yields, reduce reaction steps, and utilize more accessible starting materials. Exploring catalytic approaches, greener chemistry principles, and flow chemistry techniques could significantly enhance the accessibility of this compound for extensive preclinical and clinical studies. Furthermore, the efficient synthesis of structurally related analogs, as demonstrated in previous studies, provides a foundation for developing improved synthetic strategies researchgate.net.

Deeper Elucidation of Molecular Targets and Signaling Pathways

A comprehensive understanding of how this compound exerts its biological effects at the molecular level is paramount. While research suggests it may modulate pathways involved in apoptosis, cell cycle regulation, and potentially targets like protein tyrosine phosphatase 1B (PTP1B) researchgate.netnih.gov, the precise molecular targets and downstream signaling cascades remain to be fully elucidated. Studies have indicated that pterocarpans, as a class, can interact with a range of cellular components, including ABC transporters, epidermal growth factor receptor (EGFR), caspases, mitochondria, and components of MAP kinase signaling pathways researchgate.netfrontiersin.orgfrontiersin.org. Specific research has identified potential targets for related compounds, such as heat shock protein 90 (HSP90) and its client proteins, leading to cell cycle arrest and apoptosis researchgate.net. Future investigations should employ advanced biochemical assays, molecular docking, and cell-based studies to definitively identify the primary molecular targets of this compound and map the intricate signaling networks it influences, such as the FSH and Cadherin signaling pathways idrblab.net.

Table 1: Selected Biological Activities and Molecular Targets of this compound and Related Compounds

| Compound Name | Biological Activity/Target | Reported IC50/Potency (if available) | Reference(s) |

| This compound | PTP1B Inhibition | 7.6 µM | nih.gov |

| This compound | Apoptosis induction (inhibition of ERK phosphorylation) | Not specified | researchgate.netfrontiersin.orgmdpi.comnih.govresearchgate.netnih.govresearchgate.net |

| Pterocarpans (class) | ABC transporters (P-gp, MRPs, BCRP) | Not specified | researchgate.netfrontiersin.orgfrontiersin.org |

| Pterocarpans (class) | EGFR, p53, Caspases, Mitochondria, Angiogenesis | Not specified | researchgate.netfrontiersin.orgfrontiersin.org |

| HSP90 Inhibitors (analogs) | HSP90 inhibition, Cell cycle arrest (S and G2), Apoptosis | IC50 in nM range for analogs | researchgate.netacs.org |

Application of Omics Technologies in Mechanistic Studies

The advent of omics technologies offers powerful tools for dissecting the complex mechanisms of action of natural products like this compound nih.gov. Integrating data from transcriptomics, proteomics, metabolomics, and epigenomics can provide a holistic view of cellular responses to the compound. For instance, transcriptomic analysis could reveal global changes in gene expression, identifying key pathways modulated by this compound. Proteomic studies could pinpoint direct protein targets or downstream effector proteins. Metabolomic profiling can shed light on alterations in cellular metabolic networks. The application of single-cell and spatial omics techniques could further unravel cell-type-specific effects and cellular interactions within complex biological systems nih.gov. Such multi-omics approaches are essential for a comprehensive understanding of this compound's mechanism of action, identifying potential biomarkers for efficacy, and predicting therapeutic outcomes.

Potential for Biosynthetic Pathway Engineering and Production Optimization

This compound is found in various plant species, suggesting endogenous biosynthetic pathways rsc.orgresearchgate.netuantwerpen.beresearchgate.netontosight.airesearchgate.net. Future research could focus on identifying and characterizing the genes and enzymes responsible for its biosynthesis within these natural sources. Understanding these pathways opens avenues for metabolic engineering. By employing techniques such as heterologous expression in microbial hosts (e.g., E. coli or yeast) or optimizing production in plant cell cultures, it may be possible to develop sustainable and scalable methods for producing this compound. This approach could overcome limitations associated with extraction from natural sources, such as low yields and variability, and contribute to more environmentally friendly production methods.

Development of Advanced Analog Libraries for Targeted Research

The synthesis and evaluation of structural analogs of this compound have already shown promise in identifying compounds with enhanced biological activity researchgate.netnih.gov. Future efforts should focus on systematically developing diverse libraries of this compound analogs. This involves modifying specific regions of the molecule to explore structure-activity relationships (SAR) comprehensively. Such libraries can be designed to optimize potency, selectivity for specific molecular targets, pharmacokinetic properties (absorption, distribution, metabolism, excretion), and reduce potential off-target effects. High-throughput screening of these analog libraries against various cancer cell lines and identified molecular targets will be instrumental in discovering lead compounds with superior therapeutic profiles for targeted research and drug development. For example, analogs with dialkylaminoethyl-type side chains have demonstrated more potent activity than the parent compound against lung and colon cancer lines researchgate.netnih.gov.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.